![molecular formula C15H15ClN2O3S B10972822 N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10972822.png)
N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide is an organic compound with the molecular formula C15H15ClN2O3S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline solid that is stable under standard conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with N-methyl-4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of N-[4-(2-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Chloromethyl)phenyl]-4-methylbenzene-1-sulfonamide: Similar structure but with a chloromethyl group instead of a chlorobenzenesulfonamido group.
Benzenesulfonamide derivatives: A broad class of compounds with similar sulfonamide groups.
Uniqueness
N-[4-(2-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O3S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[4-[(2-chlorophenyl)sulfonylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11(19)18(2)13-9-7-12(8-10-13)17-22(20,21)15-6-4-3-5-14(15)16/h3-10,17H,1-2H3 |
InChI Key |
CSSCWLOGSWDTBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10972742.png)
![(3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10972751.png)
![2-methyl-N-[2-(propan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B10972754.png)
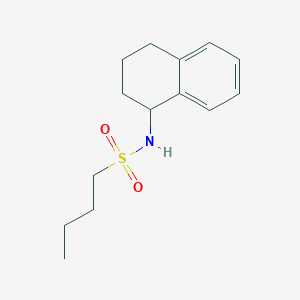
![2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide](/img/structure/B10972771.png)
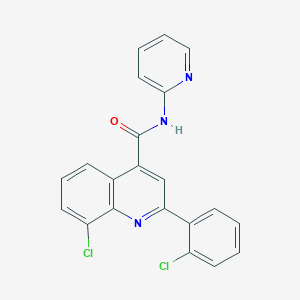

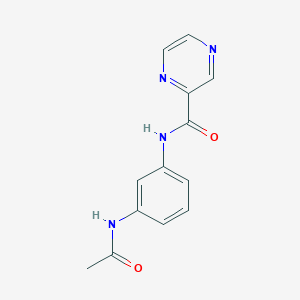
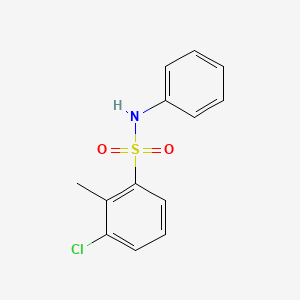
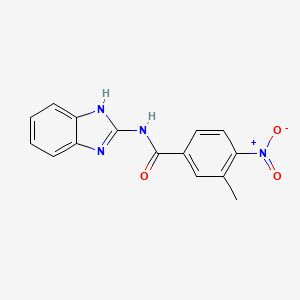
![2-[1-(4-chloro-3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972814.png)

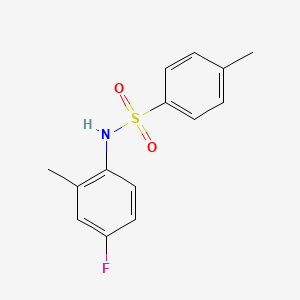
![3-Chloro-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10972832.png)
